molecular formula C20H24ClFN4O2S B2753592 3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1903558-95-1

3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2753592
CAS No.: 1903558-95-1
M. Wt: 438.95
InChI Key: ZETMOBUNEOIGAK-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide is a sophisticated chemical probe of significant interest in kinase-targeted drug discovery research. Its molecular architecture is characteristic of compounds designed to inhibit specific protein kinases, which are critical regulators of cellular signaling pathways. The core structure features a tetrahydroquinazoline scaffold, a motif frequently found in potent kinase inhibitors, linked via a piperidine spacer to a benzenesulfonamide group with halogen substitutions. This specific design suggests potential for high-affinity binding to the ATP-binding sites of certain kinases. Research with this compound is primarily focused on exploring its efficacy and selectivity against a panel of kinases, with particular relevance to oncology. The compound serves as a valuable tool for scientists investigating the molecular mechanisms of cancer cell proliferation and survival, enabling the validation of specific kinases as therapeutic targets. Its mechanism of action is hypothesized to involve the potent and selective inhibition of key oncogenic drivers, thereby inducing apoptosis or cell cycle arrest in malignant cells. This makes it an essential reagent for in vitro biochemical assays and cell-based studies aimed at understanding signal transduction pathways and for the preclinical evaluation of novel targeted cancer therapies.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN4O2S/c1-13-23-19-5-3-2-4-16(19)20(24-13)26-10-8-14(9-11-26)25-29(27,28)15-6-7-18(22)17(21)12-15/h6-7,12,14,25H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETMOBUNEOIGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide (referred to as Compound A) is a sulfonamide derivative known for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

Compound A has a complex structure characterized by the presence of a chloro and fluoro substituent on the benzene ring, a piperidine moiety, and a tetrahydroquinazoline unit. Its molecular formula is C18H21ClFN3O2SC_{18}H_{21}ClFN_3O_2S, with a molecular weight of approximately 371.89 g/mol.

Antimicrobial Activity

Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Sulfonamides

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound BStaphylococcus aureus50 µg/mL
Compound CEscherichia coli100 µg/mL
Compound DKlebsiella pneumoniae75 µg/mL

These findings suggest that Compound A may also possess comparable antimicrobial activity against similar pathogens.

Antitumor Activity

The antitumor potential of Compound A has been explored in various studies. In particular, its ability to inhibit the Murine Double Minute 2 (MDM2) protein has been highlighted as a promising mechanism for cancer therapy. MDM2 is known for its role in regulating the p53 tumor suppressor pathway.

Case Study: MDM2 Inhibition

A study demonstrated that derivatives similar to Compound A exhibited potent inhibition of MDM2 with IC50 values ranging from 6.4 nM to 20 nM. These compounds showed significant regression in tumor growth in xenograft models:

  • Tumor Regression Rates :
    • 100% regression observed in models treated with the most potent derivatives.

This suggests that modifications to the structure of sulfonamides can enhance their antitumor efficacy.

Enzyme Inhibition

In addition to antimicrobial and antitumor activities, Compound A may also exhibit enzyme inhibition properties. For example, sulfonamide derivatives have been noted for their ability to inhibit carbonic anhydrase and urease enzymes, which are critical for various physiological processes.

Table 2: Enzyme Inhibition Data

Enzyme TypeInhibitor CompoundIC50 Value (µM)
Carbonic AnhydraseCompound E25 µM
UreaseCompound F62.5 µM

The inhibition of these enzymes can lead to therapeutic applications in treating conditions like glaucoma and urinary tract infections.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as an antimicrobial agent . The sulfonamide class has historically been known for its antibacterial properties. Recent studies have indicated that derivatives of benzenesulfonamides can exhibit activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Antimicrobial Activity

Research has shown that compounds similar to 3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide can suppress microbial biofilm formation and demonstrate significant antimicrobial efficacy. In vitro assays measuring minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have indicated promising results against various bacterial strains .

Case Study 1: Antimicrobial Evaluation

A study conducted on new thiopyrimidine-benzenesulfonamide compounds demonstrated their effectiveness against Gram-negative bacteria. The study highlighted the potential of these compounds as foundational models for developing new antimicrobial drugs capable of overcoming antibiotic resistance .

Case Study 2: Mechanism of Action

Research into the mechanism of action for sulfonamides like this compound suggests interactions with biological targets such as enzymes or receptors critical for bacterial survival . Understanding these interactions is essential for predicting reactivity and efficacy in drug development.

Future Research Directions

Further studies are necessary to elucidate specific interactions between this compound and biological targets. Investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing its development as a therapeutic agent.

Comparison with Similar Compounds

3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide

  • Key Differences: The quinoline core here is substituted with a propylsulfonyl group instead of the 2-methyl-tetrahydroquinazoline in the target compound. The piperidine linkage is absent, replaced by a direct tetrahydroquinoline attachment.
  • Implications: The propylsulfonyl group may increase solubility but reduce membrane permeability compared to the methyl-tetrahydroquinazoline moiety.

5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide

  • Key Differences :
    • Substituents on the benzene ring are 5-chloro-2-fluoro vs. 3-chloro-4-fluoro.
    • A pyrazole ring replaces the tetrahydroquinazoline system, linked via piperidine.
  • Implications :
    • The altered substitution pattern may shift electronic properties and steric interactions at the binding site.
    • The pyrazole moiety could engage in different hydrogen-bonding interactions compared to tetrahydroquinazoline, influencing selectivity for targets like carbonic anhydrases or tyrosine kinases .

5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide

  • Key Differences :
    • This is a benzamide derivative rather than a sulfonamide.
    • The core structure includes a tetrahydrotriazolopyridine instead of tetrahydroquinazoline.
  • Implications: Benzamides generally exhibit distinct pharmacokinetic profiles due to differences in hydrogen-bonding capacity and metabolic pathways.

Data Table: Structural and Functional Attributes

Compound Name Core Structure Substituents on Benzene Ring Linked Heterocycle Key Functional Groups Potential Applications
3-Chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide Benzenesulfonamide 3-Cl, 4-F 2-Methyl-5,6,7,8-tetrahydroquinazoline Sulfonamide, Piperidine Kinase inhibition, CNS targets
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide Benzenesulfonamide 3-Cl, 4-F Propylsulfonyl-tetrahydroquinoline Sulfonamide, Sulfonyl Antimicrobial, Enzyme modulation
5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide Benzenesulfonamide 5-Cl, 2-F Pyrazole-piperidine Sulfonamide, Pyrazole Kinase or protease inhibition
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-tetrahydrotriazolopyridin-2-yl)benzamide Benzamide 5-Cl Tetrahydrotriazolopyridine Carboxamide, Difluoromethyl Anticancer, Enzyme inhibition

Research Findings and Implications

  • Target Compound Advantages: The 2-methyl-tetrahydroquinazoline group enhances lipophilicity, which may improve blood-brain barrier penetration for CNS targets.
  • Comparative Limitations: Unlike benzamide derivatives (e.g., EP 3 532 474 B1 Example 284), the sulfonamide group in the target compound may confer higher acidity, affecting solubility and plasma protein binding . The piperidine linker introduces conformational flexibility absent in propylsulfonyl-tetrahydroquinoline analogs, which could broaden target selectivity but increase off-target risks .

Q & A

Q. Methodological Answer :

  • Temperature Control : Optimize via differential scanning calorimetry (DSC) to identify exothermic peaks and prevent side reactions.
  • Solvent Selection : Test solvents like DMF vs. THF for solubility and reactivity using UV-Vis spectroscopy to monitor intermediate stability.
  • Yield Improvement : Employ column chromatography with gradient elution (hexane:ethyl acetate) for purification .

Table 1 : Example Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Quinazoline formationPolyphosphoric acid, 90°C, 6h6592%
Piperidine couplingDMF, K2CO3, 120°C, 12h7888%
Sulfonamide formationEt3N, CH2Cl2, RT, 4h8295%

How can structural characterization resolve discrepancies in bioactivity data for this compound?

Advanced Question
Contradictory bioactivity results (e.g., varying IC50 values in kinase assays) may arise from structural impurities or conformational isomers.

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C20H20ClFN4O2S) to rule out byproducts.
  • 2D NMR (COSY, NOESY) : Identify spatial proximity of the tetrahydroquinazolinyl and piperidinyl groups to assess conformational stability.
  • X-ray Crystallography : Resolve stereochemical ambiguities in the sulfonamide linkage .

What advanced computational tools can predict target binding modes and guide SAR studies?

Advanced Question
Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., ATP-binding pockets in kinases) using AMBER or GROMACS.
  • Docking Studies (AutoDock Vina) : Screen against homology models of understudied targets (e.g., FLT3 kinase).
  • QSAR Modeling : Corporate substituent effects (e.g., chloro vs. fluoro) on logP and binding affinity using Gaussian-based descriptors .

Table 2 : Predicted Binding Affinities for Analogues

SubstituentPredicted ΔG (kcal/mol)Target Kinase
3-Cl, 4-F-9.2EGFR
3-Br, 4-F-8.7VEGFR2

How can conflicting cytotoxicity data across cell lines be systematically addressed?

Advanced Question
Discrepancies may stem from cell-specific uptake or metabolic differences.

Q. Methodological Answer :

  • LC-MS/MS Quantification : Measure intracellular concentrations in HeLa vs. HEK293 cells.
  • Metabolic Profiling : Incubate with liver microsomes to identify CYP450-mediated degradation.
  • ROS Assays : Link cytotoxicity to oxidative stress using DCFH-DA fluorescence .

What strategies improve stability during long-term storage for in vivo studies?

Basic Question
Methodological Answer :

  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for −80°C storage.
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials to prevent photodegradation of the fluorophenyl group .

How do structural analogs with modified quinazoline cores compare in target selectivity?

Advanced Question
Methodological Answer :

  • SAR Analysis : Replace 2-methyltetrahydroquinazoline with pyridopyrimidine or imidazoline cores.
  • Kinase Profiling (Eurofins) : Test 50-kinase panel to identify off-target effects.
  • Crystallographic Overlays : Compare binding modes using PyMOL .

Table 3 : Selectivity Profiles of Analogues

Core StructureIC50 (nM) EGFRIC50 (nM) HER2
Tetrahydroquinazoline12.3>1000
Pyridopyrimidine8.7450

What experimental designs validate the compound’s role in overcoming drug resistance?

Advanced Question
Methodological Answer :

  • Resistant Cell Line Generation : Expose A549 cells to incremental doses over 6 months.
  • RNA-Seq : Identify upregulated efflux pumps (e.g., ABCG2) or mutation hotspots (e.g., EGFR T790M).
  • Combination Studies : Co-administer with tariquidar (ABCG2 inhibitor) to restore potency .

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